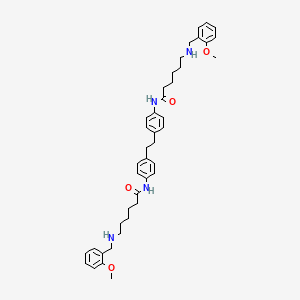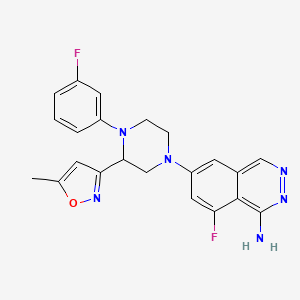
Complement C1s-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complement C1s-IN-1 is a small molecule inhibitor that targets the C1s enzyme, a serine protease involved in the classical pathway of the complement system. The complement system is a crucial part of the innate immune response, playing a role in inflammation, opsonization, and cell lysis. By inhibiting C1s, this compound can modulate the immune response, making it a valuable tool in research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Complement C1s-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Typically, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques, including batch and continuous flow processes. The production process must ensure high purity and yield, often involving purification steps such as crystallization, chromatography, and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Complement C1s-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Complement C1s-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the complement system and its role in various chemical processes.
Biology: Helps in understanding the biological functions of the complement system, including its role in immune response and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, inflammatory conditions, and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the complement system
Mecanismo De Acción
Complement C1s-IN-1 exerts its effects by binding to the active site of the C1s enzyme, inhibiting its proteolytic activity. This inhibition prevents the cleavage of complement components C4 and C2, thereby blocking the formation of the C3 convertase and subsequent activation of the complement cascade. The molecular targets include the serine protease domain of C1s, and the pathways involved are primarily related to the classical complement activation pathway .
Comparación Con Compuestos Similares
Complement C1s-IN-1 is unique in its specificity for the C1s enzyme. Similar compounds include:
Sutimlimab: A monoclonal antibody that targets C1s and is used in the treatment of cold agglutinin disease.
C1-INH (C1 esterase inhibitor): A protein-based inhibitor that targets multiple components of the complement system, including C1s.
Eculizumab: A monoclonal antibody that inhibits the complement component C5, used in treating paroxysmal nocturnal hemoglobinuria.
The uniqueness of this compound lies in its small molecule nature, allowing for easier synthesis and potential oral administration compared to protein-based inhibitors .
Propiedades
Fórmula molecular |
C22H20F2N6O |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
8-fluoro-6-[4-(3-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)piperazin-1-yl]phthalazin-1-amine |
InChI |
InChI=1S/C22H20F2N6O/c1-13-7-19(28-31-13)20-12-29(5-6-30(20)16-4-2-3-15(23)9-16)17-8-14-11-26-27-22(25)21(14)18(24)10-17/h2-4,7-11,20H,5-6,12H2,1H3,(H2,25,27) |
Clave InChI |
HXAFDSAENALNGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2CN(CCN2C3=CC(=CC=C3)F)C4=CC5=CN=NC(=C5C(=C4)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
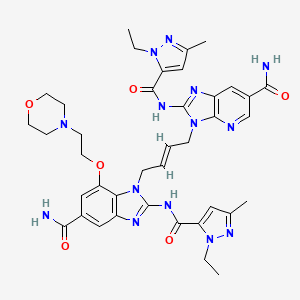
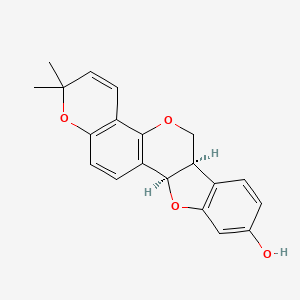
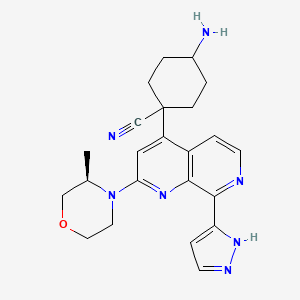
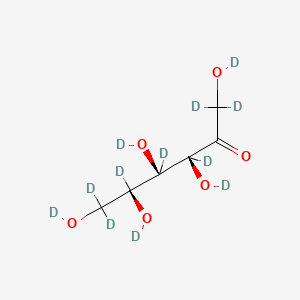
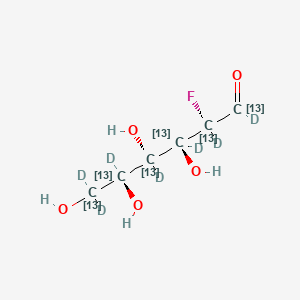

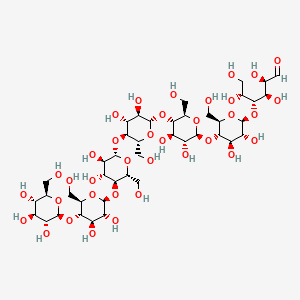
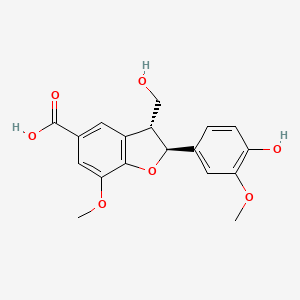
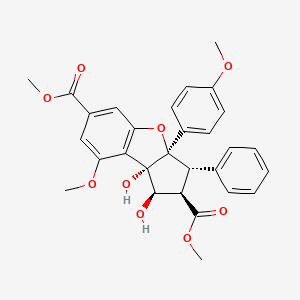
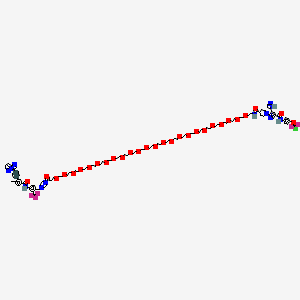

furan-6-yl] nitrate](/img/structure/B12391928.png)
